N-(5-bromo-6-methylpyridin-2-yl)-3-nitrobenzamide
Description
N-(5-bromo-6-methylpyridin-2-yl)-3-nitrobenzamide is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom at the 5-position and a methyl group at the 6-position of the pyridine ring, along with a nitrobenzamide moiety
Properties
IUPAC Name |
N-(5-bromo-6-methylpyridin-2-yl)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3O3/c1-8-11(14)5-6-12(15-8)16-13(18)9-3-2-4-10(7-9)17(19)20/h2-7H,1H3,(H,15,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFLCJNMKWNXHCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-6-methylpyridin-2-yl)-3-nitrobenzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-bromo-2-methylpyridin-3-amine and 3-nitrobenzoyl chloride.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere of nitrogen or argon.
Catalysts and Reagents: A base such as triethylamine or pyridine is used to neutralize the hydrochloric acid generated during the reaction.
Procedure: The 5-bromo-2-methylpyridin-3-amine is dissolved in the solvent, and the 3-nitrobenzoyl chloride is added dropwise with stirring. The reaction mixture is then heated to reflux for several hours to ensure complete conversion.
Purification: The crude product is purified by column chromatography or recrystallization to obtain the desired this compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors equipped with temperature and pressure control systems.
Automated Systems: Automated systems for the addition of reagents and solvents to ensure precise control over reaction conditions.
Purification Techniques: Advanced purification techniques such as high-performance liquid chromatography (HPLC) and crystallization are employed to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(5-bromo-6-methylpyridin-2-yl)-3-nitrobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst under atmospheric pressure.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products Formed
Substitution: Formation of azido or cyano derivatives.
Reduction: Formation of N-(5-bromo-6-methylpyridin-2-yl)-3-aminobenzamide.
Oxidation: Formation of N-(5-bromo-6-methylpyridin-2-yl)-3-carboxybenzamide.
Scientific Research Applications
N-(5-bromo-6-methylpyridin-2-yl)-3-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(5-bromo-6-methylpyridin-2-yl)-3-nitrobenzamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or proteins that are involved in various biological pathways.
Pathways Involved: The compound may inhibit or activate specific enzymes, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic pathways.
Comparison with Similar Compounds
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs.
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